molecular formula C12H20O4 B11876452 1,4-Cyclohexanedione bis(1,3-propylene ketal) CAS No. 28647-19-0

1,4-Cyclohexanedione bis(1,3-propylene ketal)

Cat. No.: B11876452
CAS No.: 28647-19-0
M. Wt: 228.28 g/mol
InChI Key: TTZKKSNZFKUTEN-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione bis(1,3-propylene ketal) is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is a derivative of 1,4-cyclohexanedione, where the ketone groups are protected by 1,3-propylene ketal groups. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione bis(1,3-propylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ketal groups .

Industrial Production Methods

Industrial production of 1,4-cyclohexanedione bis(1,3-propylene ketal) follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedione bis(1,3-propylene ketal) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and appropriate solvents.

Major Products Formed

Scientific Research Applications

1,4-Cyclohexanedione bis(1,3-propylene ketal) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedione bis(1,3-propylene ketal) primarily involves its ability to act as a protecting group for ketones. The ketal groups prevent unwanted reactions at the ketone sites during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed under acidic conditions to regenerate the original ketone groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexanedione bis(1,3-propylene ketal) is unique due to its specific ketal groups, which provide distinct stability and reactivity compared to other ketal-protected compounds. Its use in various synthetic and research applications highlights its versatility and importance in organic chemistry .

Properties

CAS No.

28647-19-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane

InChI

InChI=1S/C12H20O4/c1-7-13-11(14-8-1)3-5-12(6-4-11)15-9-2-10-16-12/h1-10H2

InChI Key

TTZKKSNZFKUTEN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC3(CC2)OCCCO3)OC1

Origin of Product

United States

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